3-(3,4-dimethylphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one - 893918-51-9

3-(3,4-dimethylphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Catalog Number: EVT-2791800
CAS Number: 893918-51-9
Molecular Formula: C19H16FN5O
Molecular Weight: 349.369
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclocondensation Reactions: Reacting appropriately substituted pyrimidine derivatives with hydrazine or other nitrogen-containing nucleophiles can lead to the formation of the triazole ring. [, , ]
  • Nucleophilic Substitution: Reactions involving the displacement of suitable leaving groups on pyrimidine rings with triazole-containing nucleophiles. []
  • Ring Transformation Reactions: Starting from other heterocyclic systems and converting them into triazolo[4,5-d]pyrimidines. []
Mechanism of Action
  • Enzyme Inhibitors: 8-Azapurines can inhibit enzymes involved in nucleotide metabolism, DNA replication, or other cellular processes. [, , ]
  • Receptor Antagonists or Agonists: They can interact with specific receptors, modulating their signaling pathways. []
Physical and Chemical Properties Analysis
  • Crystalline Solids: Most 8-azapurines are crystalline solids at room temperature. []
Applications
  • Drug Discovery: As mentioned in the description, they are being explored for their potential as antiviral, anticancer, and immunosuppressive agents. [, , ]

6-Methyl-5-methoxy-3-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranos-1-yl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one

Compound Description: This compound features a triazolo[4,5-d]pyrimidin-7(6H)-one core structure with a β-d-glucopyranosyl substituent at the 3-position. The β-d-xylopyranosyl ring adopts a 4C1 conformation. []

Relevance: This compound shares the triazolo[4,5-d]pyrimidin-7(6H)-one core structure with 3-(3,4-dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one, differing in the substituents at the 3- and 6-positions. []

7H-3,6-dihydro-1,2,3-triazolo[4,5-d]pyrimidin-7-one 2′-deoxy-β-D-ribonucleosides (2′-deoxy-8-azainosine)

Compound Description: This compound, specifically its N3, N2, and N1 isomers, are synthesized and their fluorescence properties are studied. They are incorporated into 12-mer DNA duplexes using their corresponding phosphoramidites. The N3 isomer exhibits ambiguous base-pairing properties similar to 2′-deoxyinosine. []

Relevance: These compounds, also containing the triazolo[4,5-d]pyrimidin-7-one core structure, are structurally similar to 3-(3,4-dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one, although they are nucleosides and primarily studied for their potential in DNA modification. []

Compound Description: These compounds are synthesized from the corresponding 4-dimethylaminomethyleneamino-5-carbonitriles through thermal cyclization. Their ionization constants and spectral properties (UV, IR, and NMR) are analyzed. []

Relevance: These compounds, belonging to the v-triazolo[4,5-d]pyrimidine class also known as 8-azapurines, share structural similarities with 3-(3,4-dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one, particularly the triazolopyrimidine core. []

Compound Description: These compounds, particularly their N1 and N2 isomers, are investigated for their fluorescence properties. They are further converted to phosphoramidites and incorporated into 12-mer DNA duplexes. These benzotriazole nucleosides demonstrate strong pairing with each other and limited discrimination against canonical DNA bases. []

Relevance: While not directly containing a triazolo[4,5-d]pyrimidine structure, these compounds are investigated in the same study as the 2′-deoxy-8-azainosine derivatives mentioned above [], focusing on their potential as DNA base replacements. This research highlights the exploration of various heterocyclic structures for modifying DNA, including those related to 3-(3,4-dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one.

Compound Description: This compound is the active ingredient in pharmaceutical compositions suitable for oral administration. It's formulated with various fillers, binders, disintegrants, and lubricating agents. Specific formulations involve mixtures of mannitol and dibasic calcium phosphate dihydrate as fillers, hydroxypropyl cellulose as a binder, and sodium starch glycolate as a disintegrant. []

Compound Description: These are guanosine analogues synthesized with different substituents at the 3-position of the pyrazolo[3,4-d]pyrimidine ring system. They were evaluated for their ability to enhance murine immune functions, specifically natural killer cell function and in vivo antiviral protection against Semliki Forest virus. []

Relevance: While these compounds have a pyrazolo[3,4-d]pyrimidine core instead of a triazolo[4,5-d]pyrimidine, their synthesis and evaluation as guanosine analogues highlight the exploration of modified purine-like structures for biological activity. This relates to the general interest in developing heterocyclic compounds with potential pharmaceutical applications, including those like 3-(3,4-dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one. []

Properties

CAS Number

893918-51-9

Product Name

3-(3,4-dimethylphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

IUPAC Name

3-(3,4-dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

Molecular Formula

C19H16FN5O

Molecular Weight

349.369

InChI

InChI=1S/C19H16FN5O/c1-12-6-7-16(8-13(12)2)25-18-17(22-23-25)19(26)24(11-21-18)10-14-4-3-5-15(20)9-14/h3-9,11H,10H2,1-2H3

InChI Key

NKGZVYXOXPPDBN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)F)N=N2)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.